![molecular formula C18H21N3O3S B2934562 N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide CAS No. 876522-44-0](/img/structure/B2934562.png)
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide
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Overview
Description
“N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a pyridine ring and a sulfonylphenyl group.
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The molecular formula of the compound is C18H21N3O3S and its molecular weight is 359.44.Scientific Research Applications
Spirocyclic Dihydropyridines Synthesis
Spirocyclic dihydropyridines, with potential drug-like features, can be synthesized via electrophile-induced dearomatizing cyclization of N-alkenyl pyridine carboxamides. This process, triggered by pyridine acylation, leads to the formation of spirocyclic heterocycles, leveraging compounds akin to N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide (Senczyszyn, Brice, & Clayden, 2013).
Polyamide Synthesis from Pyridine Derivatives
A novel series of polyamides can be synthesized from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, showcasing the versatility of pyridine derivatives in polymer chemistry. This synthesis approach produces polymers with pyridyl moieties in the main chain, highlighting the adaptability of such compounds for creating new materials with inherent high viscosities and promising thermal properties (Faghihi & Mozaffari, 2008).
Metal-Catalyzed Coupling Applications
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide derivatives act as powerful ligands in metal-catalyzed coupling reactions. For instance, they enable the Cu-catalyzed coupling of (hetero)aryl chlorides with sulfinic acid salts, offering a pathway to synthesizing pharmaceutically important (hetero)aryl methylsulfones. This application underscores the compound's role in facilitating novel synthetic routes in organic chemistry (Ma et al., 2017).
Poly(arylene ether sulfone amide) Synthesis
The versatility of N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide derivatives extends to the synthesis of poly(arylene ether sulfone amide)s. By employing different diamines and dicarboxylic acids, polymers can be tailored with specific properties, including solubility in polar solvents and enhanced thermal stability, indicating their potential for high-performance materials (Hsiao & Huang, 1997).
Pyridine-Based Polyamides for Heavy Metal Ion Adsorption
Polyamides and polythioamides with pendent chlorobenzylidine rings derived from pyridine-based compounds demonstrate significant potential in heavy metal ion adsorption. Their effectiveness in removing ions such as Pb(II), Cd(II), Cu(II), and Cr(III) from aqueous solutions highlights their applicability in environmental remediation and water purification technologies (Ravikumar et al., 2011).
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-8-12-21(13-9-14)25(23,24)17-4-2-16(3-5-17)20-18(22)15-6-10-19-11-7-15/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZFTATUJJQOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide |
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